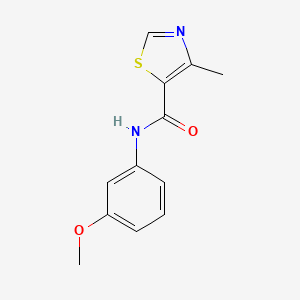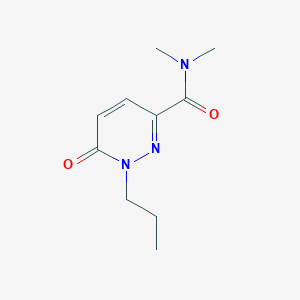
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, also known as APE, is a chemical compound that has been studied extensively for its potential use in scientific research. APE is a white crystalline powder that is soluble in water and organic solvents. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for research in the fields of pharmacology, physiology, and neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone is still not fully understood, but it is believed to act as a modulator of ion channels and receptors in the brain. 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been shown to have a high affinity for certain types of ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling in neurons, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects suggest that 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone may have potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has several advantages for use in lab experiments, including its high purity and solubility in water and organic solvents. However, 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone also has limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, including the development of new synthetic methods for producing 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the study of its effects on other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone and its potential side effects.
Métodos De Síntesis
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone can be synthesized using a variety of methods, including the reaction of 4-acetylpiperazine with 2-phenoxyethanone in the presence of a catalyst. The yield and purity of 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone can be improved by using high-performance liquid chromatography (HPLC) or other purification techniques.
Aplicaciones Científicas De Investigación
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been used extensively in scientific research as a tool for studying the mechanisms of various physiological processes. For example, 1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone has been shown to modulate the activity of certain ion channels and receptors in the brain, which can have important implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-12(17)15-7-9-16(10-8-15)14(18)11-19-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOLKSNQURNDRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-2-phenoxyethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

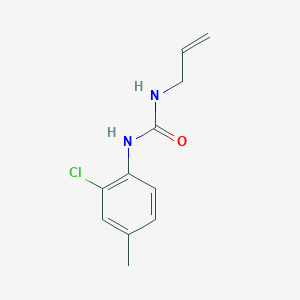
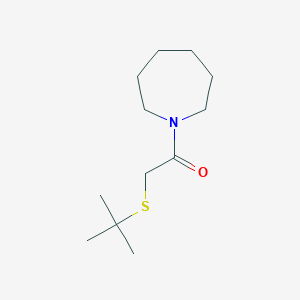


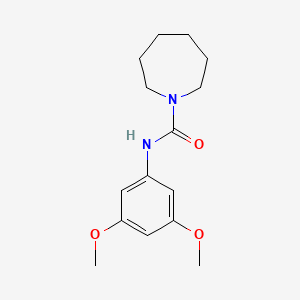
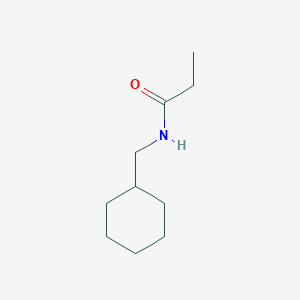


![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)

